molecular formula C15H9ClF6N2O2 B12594590 Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)- CAS No. 634184-62-6

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-

Cat. No.: B12594590
CAS No.: 634184-62-6
M. Wt: 398.69 g/mol
InChI Key: FWXPMMJLUSURGW-UHFFFAOYSA-N
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Description

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- is a compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structural features, which include trifluoromethyl groups and a chloro-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 5-chloro-2-hydroxybenzoyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or hydroxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The chloro-hydroxyphenyl moiety can participate in hydrogen bonding, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- is unique due to its combination of trifluoromethyl and chloro-hydroxyphenyl groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

CAS No.

634184-62-6

Molecular Formula

C15H9ClF6N2O2

Molecular Weight

398.69 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(5-chloro-2-hydroxyphenyl)urea

InChI

InChI=1S/C15H9ClF6N2O2/c16-9-1-2-12(25)11(6-9)24-13(26)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,25H,(H2,23,24,26)

InChI Key

FWXPMMJLUSURGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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